![molecular formula C18H11ClN2O B2836228 2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 18032-02-5](/img/structure/B2836228.png)
2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile, also known as 2-CPMF, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a highly reactive compound and has been used as a reagent in organic synthesis. It has also been studied for its potential use in the synthesis of drugs, polymers materials, and other compounds.
Wissenschaftliche Forschungsanwendungen
Bioactive Compound Synthesis and Characterization
- Schiff base organotin(IV) complexes derived from amino acetate functionalized compounds have been synthesized and characterized, demonstrating significant cytotoxic activity against various human tumor cell lines, surpassing traditional chemotherapy agents like doxorubicin and cisplatin in efficacy. These findings suggest potential applications in anticancer drug development (Baul et al., 2009).
Novel Synthetic Methods for Hetarylaminomethylidene Derivatives
- Research on the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones shows the equilibrium of E- and Z-isomers and provides a high-yield, easy purification method. These compounds could be essential for developing new materials and chemicals with specific optical or electronic properties (Tikhomolova et al., 2023).
Fluorescent Probes for Biological Imaging
- A phenanthroimidazole-based compound was synthesized for use as a fluorescent probe for hypochlorous acid, demonstrating high selectivity and sensitivity. This probe can image exogenous hypochlorous acid in living cells, suggesting applications in biological and medical research to study oxidative stress and inflammation (Zhao et al., 2017).
Molecular Docking and Structural Analysis
- Studies on butanoic acid derivatives highlight their potential in inhibiting growth factors, suggesting implications for developing new drugs with specific biological activities. Spectroscopic and structural investigations provide insights into their reactivity and non-linear optical properties, suggesting applications in pharmacology and materials science (Vanasundari et al., 2018).
Anticancer Properties of Palladium Complexes
- Water-soluble palladium complexes have shown promising in vitro cytotoxicity against breast cancer cell lines, suggesting potential applications in cancer treatment. The complexes' ability to intercalate DNA and induce apoptosis highlights their potential as anticancer agents (Zafar et al., 2019).
Eigenschaften
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-16-8-6-13(7-9-16)12-21-18-15(11-20)10-17(22-18)14-4-2-1-3-5-14/h1-10,12H/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCRGNKZTGXYRX-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

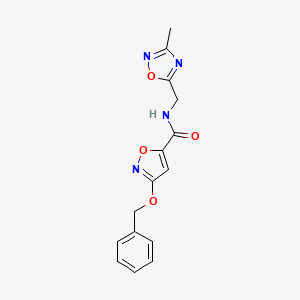
![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B2836147.png)
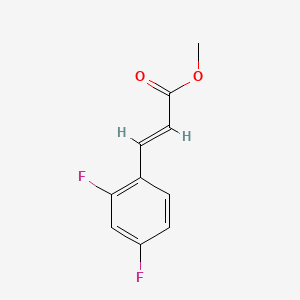
![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N'-(phenylacetyl)prop-2-enehydrazide](/img/structure/B2836152.png)


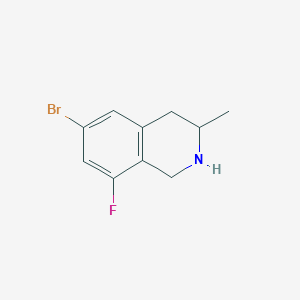
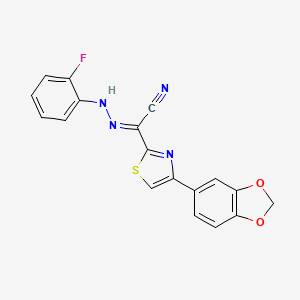
![methyl 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2836159.png)
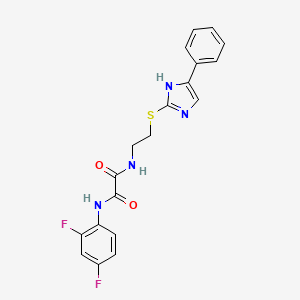
![7-Bromo-2-oxabicyclo[4.1.0]heptane](/img/structure/B2836161.png)
![Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate](/img/structure/B2836162.png)

![1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B2836168.png)